molecular formula C18H28N2O2 B11350720 N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide

Cat. No.: B11350720
M. Wt: 304.4 g/mol
InChI Key: HOESLZSNUXHRMA-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a benzamide moiety with an ethoxy substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexylmethyl chloride with dimethylamine to form the intermediate N-(dimethylamino)cyclohexylmethyl chloride.

    Coupling Reaction: The intermediate is then reacted with 3-ethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an analgesic or in the treatment of certain medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide
  • **N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide
  • 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the third position may confer distinct properties compared to its analogs with substitutions at different positions.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3-ethoxybenzamide

InChI

InChI=1S/C18H28N2O2/c1-4-22-16-10-8-9-15(13-16)17(21)19-14-18(20(2)3)11-6-5-7-12-18/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,19,21)

InChI Key

HOESLZSNUXHRMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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